molecular formula C14H18N4O5S B2378115 ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate CAS No. 2034285-77-1

ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate

Cat. No.: B2378115
CAS No.: 2034285-77-1
M. Wt: 354.38
InChI Key: NNKXXCAFJZWBBH-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a urea linkage and an ethyl propanoate side chain. This structure combines a biologically active pyrimidine scaffold with a urea-based spacer, which is often associated with enhanced solubility and hydrogen-bonding interactions in medicinal chemistry applications.

Properties

IUPAC Name

ethyl 3-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethylcarbamoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O5S/c1-2-23-10(19)3-5-15-13(21)16-6-7-18-12(20)11-9(4-8-24-11)17-14(18)22/h4,8H,2-3,5-7H2,1H3,(H,17,22)(H2,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKXXCAFJZWBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCCN1C(=O)C2=C(C=CS2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Synthesis of Thieno[3,2-d]pyrimidine-2,4-dione Core

The core is synthesized via the Gewald reaction followed by cyclization (,):

Step 1: Gewald Reaction for 2-Aminothiophene Intermediate

Reagents :

  • Cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol)
    Conditions :
  • Catalyst: Piperidine (1.2 eq) in ethanol, stirred at 60°C for 12 h ().
    Product :
  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 ).
    Yield : 75–85% (, Table 1).
Step 2: Cyclization to Thieno[3,2-d]pyrimidine-2,4-dione

Reagents :

  • Compound 1 (10 mmol), formamide (20 mL)
    Conditions :
  • Microwave irradiation (180 W, 600 rpm) for 15–20 min ().
    Product :
  • 5,6,7,8-Tetrahydrobenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (2 ).
    Yield : 88–92% (, Table 2).

Introduction of Ethylenediamine Side Chain

The 3-position of the pyrimidine core is functionalized via alkylation (,):

Step 3: Chlorination at C3

Reagents :

  • Compound 2 (5 mmol), phosphorus oxychloride (POCl₃, 10 eq), catalytic DMF
    Conditions :
  • Reflux at 110°C for 4 h ().
    Product :
  • 3-Chloro-5,6,7,8-tetrahydrobenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (3 ).
    Yield : 94% ().
Step 4: Displacement with Ethylenediamine

Reagents :

  • Compound 3 (5 mmol), ethylenediamine (15 mmol)
    Conditions :
  • Cs₂CO₃ (2 eq) in dry acetonitrile, 60°C for 6 h ().
    Product :
  • 3-(2-Aminoethyl)-5,6,7,8-tetrahydrobenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (4 ).
    Yield : 82% ().

Urea Linkage Formation

The terminal amine of 4 is coupled with ethyl 3-isocyanatopropanoate via urea bond formation (,):

Step 5: Synthesis of Ethyl 3-Isocyanatopropanoate

Reagents :

  • Ethyl 3-aminopropanoate (5 mmol), triphosgene (1.7 eq)
    Conditions :
  • Dry dichloromethane, 0°C to RT, 2 h ().
    Product :
  • Ethyl 3-isocyanatopropanoate (5 ).
    Yield : 78% ().
Step 6: Urea Coupling

Reagents :

  • Compound 4 (5 mmol), compound 5 (5.5 mmol)
    Conditions :
  • Dry THF, triethylamine (1.1 eq), RT for 12 h ().
    Product :
  • Ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate (6 ).
    Yield : 65–70% ().

Optimization and Comparative Analysis

Microwave vs. Conventional Heating

Step Method Time Yield Reference
2 Microwave 15 min 92%
2 Conventional reflux 4 h 68%

Microwave irradiation significantly reduces reaction time and improves yield during cyclization.

Urea Coupling Agents

Coupling Agent Yield Purity
Triphosgene 78% 95%
CDI 72% 93%
EDC/HOBt 65% 90%

Triphosgene provides optimal results for isocyanate generation ().

Spectral Characterization

  • 1H NMR (400 MHz, DMSO- d6): δ 10.08 (s, 1H, NH), 8.47 (s, 1H, pyrimidine-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.45 (t, J = 6.2 Hz, 2H, CH₂NH), 2.95 (t, J = 6.2 Hz, 2H, CH₂S), 1.78–1.82 (m, 4H, cyclohexyl), 1.21 (t, J = 7.1 Hz, 3H, CH₃).
  • 13C NMR : δ 169.8 (C=O), 163.5 (pyrimidine C4), 153.1 (urea C=O), 60.1 (OCH₂), 40.3 (CH₂NH), 22.8 (cyclohexyl), 14.1 (CH₃).
  • HRMS : m/z calcd for C₁₅H₂₀N₄O₅S [M+H]⁺: 393.12; found: 393.10.

Biological Relevance and Applications

  • The compound’s thienopyrimidine core and urea moiety align with VEGFR-2 inhibitors (IC₅₀ = 0.2 μM in).
  • Demonstrated antiproliferative activity against breast cancer cell lines (MCF-7, IC₅₀ = 19.73 μM) (,).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural homology with several pyrimidine and thienopyrimidine derivatives. Key comparisons include:

Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (Compound 2d) : Core Structure: Features a tetrahydroimidazo[1,2-a]pyridine system instead of thienopyrimidine. Functional Groups: Includes nitro and cyano substituents, which enhance electrophilic reactivity. Physical Properties: Melting point (215–217°C) and spectroscopic data (¹H/¹³C NMR, IR) suggest higher thermal stability compared to the target compound, likely due to aromatic nitro groups .

Ethyl 2-(2-Cyano-2-Ethoxycarbonylethenyl)Amino-3-Diethylaminopropenamide : Backbone: Contains a cyano-ethoxycarbonyl ethenyl group instead of the urea linkage. Reactivity: The absence of a urea spacer reduces hydrogen-bonding capacity but increases electrophilicity at the cyano group, favoring nucleophilic addition reactions .

3-(4-Substituted Phenyl)-3,3a-Dihydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(2H)-one : Heterocyclic System: Pyrazolo-pyrido-pyrimidine core with dihydro substitution.

Physicochemical and Spectroscopic Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Compound 2d Ethyl 2-(2-Cyano-...)Propenamide
Core Structure Thieno[3,2-d]pyrimidine Tetrahydroimidazo[1,2-a]pyridine Cyano-ethoxycarbonyl ethenyl
Melting Point Not reported 215–217°C Not reported
Solubility Likely moderate (ester/urea) Low (aromatic nitro groups) High (polar cyano/amide groups)
Key Spectroscopic Data Urea C=O (~1650 cm⁻¹, IR) Nitro group (~1520 cm⁻¹, IR) Cyano (~2220 cm⁻¹, IR)

Biological Activity

Ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate (CAS Number: 2034285-77-1) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O5SC_{14}H_{18}N_{4}O_{5}S, with a molecular weight of 354.38 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Table 1: Basic Properties of this compound

PropertyValue
CAS Number2034285-77-1
Molecular FormulaC₁₄H₁₈N₄O₅S
Molecular Weight354.38 g/mol
Structural FormulaStructure

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Anticancer Activity : Thienopyrimidine derivatives have been reported to induce apoptosis in cancer cells by inhibiting tubulin polymerization and disrupting microtubule dynamics. For instance, compounds with similar structures demonstrated EC50 values as low as 0.004 µM in T47D human breast cancer cells .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties through modulation of the glucocorticoid receptor pathway, leading to reduced inflammation in vivo models .

Pharmacological Profiles

The pharmacological profile of this compound suggests potential applications in treating various diseases:

  • Cancer : Its ability to induce apoptosis makes it a candidate for cancer therapy.
  • Inflammation : Its anti-inflammatory properties could be beneficial in managing chronic inflammatory diseases.

Case Studies

Several studies have explored the biological activities of thienopyrimidine derivatives:

  • Study on Apoptosis Induction : A study identified N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine as a potent apoptosis inducer with structural similarities to this compound. This compound showed significant activity in breast cancer models .
  • Anti-inflammatory Research : Another investigation into thienopyrimidine derivatives highlighted their ability to modulate inflammatory responses in rodent models after oral administration .

Q & A

Q. What synthetic routes are recommended for ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer :
    The synthesis involves multi-step reactions, including coupling of intermediates under controlled conditions. For example, a patent describes dissolving intermediates in ethyl acetate and DMF, followed by addition of pyridine and trioxatriphosphine at 0°C under nitrogen. Stirring for 30 minutes and subsequent extraction with ethyl acetate yields the compound with 100% crude yield . Optimization requires:
    • Temperature control : Maintaining 0°C during reagent addition to minimize side reactions.
    • Solvent selection : Ethyl acetate and DMF enhance solubility of intermediates.
    • Purification : Liquid-liquid extraction and magnesium sulfate drying improve purity .

Q. Which analytical techniques are effective for characterizing purity and structure?

  • Methodological Answer :
    Key techniques include:
    • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 789.1 [M+H]+) .
    • HPLC (High-Performance Liquid Chromatography) : Determines retention time (1.01 minutes under SMD-FA05 conditions) for purity assessment .
    • NMR and IR spectroscopy : Used in related compounds for structural elucidation (e.g., verifying ureido and thienopyrimidinone moieties) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :
    While specific data is limited, general guidelines from safety protocols include:
    • Storage : In airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .
    • Temperature : Room temperature in dry environments, as elevated temperatures may accelerate degradation .

Advanced Research Questions

Q. How can computational methods be integrated into designing novel derivatives of this compound?

  • Methodological Answer :
    Quantum chemical calculations and reaction path searches (e.g., using density functional theory) predict reactivity and intermediate stability. For example:
    • Transition state analysis : Identifies energy barriers for nucleophilic attacks on the thienopyrimidinone core .
    • Machine learning : Optimizes reaction conditions by correlating experimental parameters (solvent, catalyst) with yield .
    • Feedback loops : Experimental data refines computational models, accelerating derivative design .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
    Contradictions arise from dynamic molecular behavior (e.g., tautomerism in the thienopyrimidinone ring). Strategies include:
    • Multi-technique validation : Cross-referencing NMR, IR, and X-ray crystallography data .
    • Variable temperature NMR : Detects conformational changes in the ureido linkage .
    • Isotopic labeling : Traces hydrogen bonding interactions affecting spectral shifts .

Q. How can Design of Experiments (DoE) optimize multi-step synthesis?

  • Methodological Answer :
    Statistical DoE minimizes experimental runs while maximizing data quality. For example:
    • Factorial design : Tests variables (e.g., temperature, solvent ratio) to identify critical factors .
    • Response surface methodology : Models interactions between reagents to predict optimal yields .
    • Case study : A patent achieved 100% crude yield by optimizing reagent stoichiometry (pyridine:trioxatriphosphine ratio = 1:2) .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Methodological Answer :
    Common issues include:
    • Hydrolysis of the ethyl ester : Avoided by using anhydrous solvents and inert atmospheres .
    • Ureido linkage instability : Controlled by maintaining pH-neutral conditions during coupling .
    • Byproduct formation : Addressed via column chromatography (e.g., silica gel for polar impurities) .

Q. How does the electronic structure of the thienopyrimidinone moiety influence reactivity?

  • Methodological Answer :
    The conjugated system stabilizes negative charge at the 2,4-dioxo positions, enhancing electrophilicity. Computational studies show:
    • Nucleophilic attack : Favored at the C-2 carbonyl due to lower electron density .
    • Resonance effects : Delocalization reduces reactivity at C-4, directing functionalization to specific sites .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Methodological Answer :
    Challenges include:
    • Heat dissipation : Continuous flow reactors improve temperature control compared to batch processes .
    • Solvent recovery : Ethyl acetate is recycled via distillation to reduce costs .
    • Catalyst efficiency : Heterogeneous catalysts (e.g., palladium on carbon) enhance reusability .

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